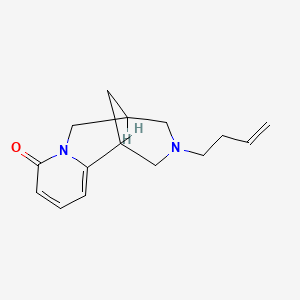

Rhombifoline

Description

Structure

3D Structure

Properties

IUPAC Name |

11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFRRVBMAUIQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903357 | |

| Record name | NoName_4007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rhombifoline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhombifoline is a quinolizidine alkaloid found in various plants of the Fabaceae family.[1] Structurally identified as N-(but-3-enyl)-cytisine, it shares a core structure with other pharmacologically relevant alkaloids.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound, along with detailed experimental protocols for its isolation and analysis. While research on purified this compound is still emerging, this document summarizes the current state of knowledge to support further investigation and drug development efforts.

Chemical Structure and Properties

This compound, with the molecular formula C₁₅H₂₀N₂O, is a derivative of cytisine, featuring a but-3-enyl group attached to the nitrogen atom.[1] Its chemical identity and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one | [1] |

| Synonyms | N-(but-3-enyl)-cytisine | [1] |

| CAS Number | 529-78-2 | [1] |

| Molecular Formula | C₁₅H₂₀N₂O | [2] |

| Molecular Weight | 244.33 g/mol | [1][2] |

| SMILES | C=CCCN1C[C@@H]2C--INVALID-LINK--C3=CC=CC(=O)N3C2 | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] |

| Appearance | Light yellow to light brown | MedchemExpress |

| Melting Point | Data not available | |

| pKa | Data not available |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following table summarizes key analytical data.

Table 2: Spectroscopic Data for this compound

| Technique | Key Findings/Data | Source |

| UV Spectroscopy | Characterization data available. | [5] |

| ¹H-NMR | Characterization data available. | [5] |

| ¹³C-NMR | ¹³C-NMR data for this compound have been reported for the first time. | [5] |

| Mass Spectrometry | Characterization data available. | [5] |

Biological Activity and Signaling Pathways

While comprehensive studies on the biological activity of purified this compound are limited, preliminary research suggests potential anticancer, antimicrobial, and anti-inflammatory properties that warrant further investigation.[2] It is important to note that many studies have been conducted on plant extracts containing a mixture of alkaloids, including this compound, making it difficult to attribute specific effects solely to this compound.[6][7]

Proposed Signaling Pathway

This compound is structurally a derivative of cytisine, a known partial agonist of nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[8][9] This interaction is the basis for cytisine's use in smoking cessation.[8] Given the structural similarity, it is highly probable that this compound acts on the same receptors, modulating cholinergic neurotransmission. The proposed signaling pathway is depicted below.

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation, purification, and analysis of this compound from plant sources.

Isolation and Extraction of Quinolizidine Alkaloids

This protocol provides a general framework for the extraction of quinolizidine alkaloids, including this compound, from dried and powdered plant material.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 529-78-2 | AAA52978 | Biosynth [biosynth.com]

- 3. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one | C15H20N2O | CID 92795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

Rhombifoline: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhombifoline is a tetracyclic quinolizidine alkaloid, a class of secondary metabolites known for their diverse biological activities. This document provides a detailed overview of the current scientific understanding of this compound, focusing on its natural distribution and biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from a limited number of plant species, primarily within the Fabaceae (legume) family. The concentration of this compound can vary depending on the plant species, geographical location, and environmental conditions.

Quantitative Data on this compound Content

The following table summarizes the available quantitative data for this compound in its known natural sources.

| Plant Species | Family | Plant Part | Method of Analysis | This compound Content | Reference |

| Anagyrus foetida | Fabaceae | Leaves and Stems | Flash Chromatography | 0.0091% (yield of yellowish oil) | [1] |

| Sida rhombifolia | Malvaceae | Aerial Parts | LC-MS/MS | Presence confirmed, but not quantified | [2] |

| Lupinus species | Fabaceae | Not specified | Not specified | Tetrahydrothis compound, a related compound, has been reported | [3] |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, as a quinolizidine alkaloid, its biosynthesis is understood to originate from the amino acid L-lysine. The general pathway for quinolizidine alkaloid biosynthesis serves as a model for understanding the formation of this compound. This process is thought to occur in the aerial green parts of the plant, with the resulting alkaloids transported via the phloem to other tissues.[4]

The initial and critical step is the decarboxylation of L-lysine to produce cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[5][6][7] Subsequently, cadaverine undergoes oxidative deamination by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[8] Three molecules of Δ¹-piperideine are believed to condense to form the tetracyclic quinolizidine skeleton, from which various alkaloids, including lupanine and sparteine, are derived.[9] It is hypothesized that this compound is formed through further enzymatic modifications, such as dehydrogenation, oxygenation, or esterification, of a common tetracyclic quinolizidine alkaloid precursor.[3][6]

Experimental Protocols

Isolation of this compound from Anagyrus foetida

The following protocol is based on the methodology described for the isolation of this compound from the leaves and stems of Anagyrus foetida.[1][10]

1. Plant Material Preparation:

-

Air-dry the leaves and stems of Anagyrus foetida in the shade.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Macerate the powdered plant material with methanol at room temperature for 48 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.

-

Acidify the crude extract with 2% sulfuric acid and filter.

-

Basify the acidic solution with ammonium hydroxide to a pH of 9-10.

-

Extract the alkaloids with chloroform.

-

Concentrate the chloroform extract to yield the crude alkaloid fraction.

3. Chromatographic Separation:

-

Subject the crude alkaloid fraction to flash chromatography on a silica gel column.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., starting with 100% CH₂Cl₂ and gradually increasing the polarity with MeOH).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

A fraction eluted with 2% MeOH/CH₂Cl₂ has been reported to yield this compound.[1]

4. Purification and Characterization:

-

Further purify the this compound-containing fractions using preparative TLC or HPLC.

-

Characterize the purified compound using spectroscopic methods such as UV, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its identity and purity.

General Workflow for Isolation and Analysis of this compound

The following diagram illustrates a general experimental workflow for the isolation and analysis of this compound from a plant source.

Conclusion

This compound is a quinolizidine alkaloid with a biosynthetic pathway rooted in lysine metabolism. While its presence has been confirmed in species such as Anagyrus foetida and Sida rhombifolia, further research is required to fully elucidate the specific enzymatic steps leading to its formation and to quantify its abundance in a wider range of plant sources. The methodologies outlined in this guide provide a foundation for future investigations into the chemistry and biology of this intriguing natural product. Such studies are crucial for unlocking the potential of this compound and other quinolizidine alkaloids in the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 6. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Rhombifoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and isolation of the quinolizidine alkaloid, Rhombifoline. While the initial isolation and structural elucidation of this compound were reported, its biological activities and the signaling pathways it may modulate remain largely unexplored, presenting a compelling opportunity for future research in drug discovery and development.

Discovery and Historical Context

This compound was first isolated and its structure characterized in 1994 by M. M. Al-Azizi, M. S. Al-Said, M. M. El-Olemy, and E. A. Sattar. The discovery was the result of phytochemical investigations into the leaves and stems of Anagyrus foetida L., a plant indigenous to Saudi Arabia. While this was the first time this compound had been isolated from this species, the plant itself has a long history in traditional medicine. Anagyrus foetida, commonly known as stinking bean trefoil, has been recognized for its medicinal properties since ancient Greece, where it was mentioned by the physician Pedanius Dioscorides in his work De materia medica.[1] Historically, various parts of the plant were used, particularly in relation to childbirth.[1] The foul smell of the plant, due to its chemical constituents, has been a notable characteristic throughout its history.[1]

The 1994 study not only marked the first isolation of this compound from A. foetida but also reported the ¹³C-NMR spectral data for the compound for the very first time, contributing significantly to its structural elucidation.[2]

Physicochemical and Spectroscopic Data

The initial characterization of this compound provided key data points for its identification. This information is crucial for researchers seeking to confirm its presence in other plant sources or to verify the success of its isolation.

| Property | Value |

| Appearance | Yellowish oil |

| Yield | 0.0091% from dried leaves and stems of A. foetida |

| Optical Rotation | [α]D²⁵ = -232.4° (c = 2.13, EtOH) |

| UV (λmax) | 232 nm, 306 nm |

| IR (νmax) | 2760-2790 cm⁻¹ (trans-quinolizidine), 1650 cm⁻¹ (lactam carbonyl), 1560 cm⁻¹ (conjugated double bond) |

| Mass Spectrometry | [M]⁺ at m/e 246 |

| ¹H-NMR and ¹³C-NMR | Data first reported in Al-Azizi et al., 1994 |

Experimental Protocol: The First Isolation of this compound

The following protocol is based on the methodology described by Al-Azizi and his team in their 1994 publication. This provides a foundational method for the extraction and purification of this compound from Anagyrus foetida.

Plant Material and Extraction

-

Plant Collection and Preparation: The leaves and stems of Anagyrus foetida L. were collected, dried, and powdered.

-

Defatting: The powdered plant material was first defatted by extraction with petroleum ether (60-80°C).

-

Alkaloid Extraction: The defatted powder was then exhaustively extracted with methanol in a Soxhlet apparatus. The resulting methanolic extract was evaporated under reduced pressure to yield a semisolid residue.

-

Acid-Base Extraction:

-

The residue was dissolved in chloroform (CHCl₃) and then extracted with a 2% citric acid solution to isolate the alkaloids.

-

The combined acidic extracts were made alkaline (pH 8-9) with ammonium hydroxide (NH₄OH).

-

This alkaline solution was then extracted with chloroform to obtain the crude alkaloid mixture.

-

Isolation and Purification

-

Column Chromatography (Initial Separation): The crude alkaloid mixture was subjected to column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (CH₂Cl₂). This initial separation yielded several fractions containing different alkaloids.

-

Flash Chromatography (Final Purification): The fraction containing this compound was further purified using flash chromatography on a silica gel column. The elution was performed with dichloromethane containing increasing amounts of methanol (0-5%). Fractions were collected and monitored to yield pure this compound.

Biological Activity and Signaling Pathways: An Uncharted Territory

To date, there is a notable absence of published research on the specific biological activities and signaling pathways of isolated this compound. While various extracts of plants from the Sida genus, which are also known to contain alkaloids, have shown a range of pharmacological properties including anti-inflammatory and cytotoxic effects, these activities have not been directly attributed to this compound.[3][4][5]

The lack of data on this compound's bioactivity presents a significant opportunity for researchers. A logical next step would be to screen the purified compound against a panel of biological targets to identify potential therapeutic applications.

References

- 1. Anagyris foetida - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ajol.info [ajol.info]

- 4. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhombifoline: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhombifoline, a quinolizidine alkaloid, has garnered interest in the scientific community for its potential therapeutic properties. Primarily found in plants of the Fabaceae family, such as Sida rhombifolia, this compound has been investigated for a range of biological activities.[1] This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. While much of the available research has been conducted on extracts of Sida rhombifolia, this document will focus on the known activities attributed to its constituents, including this compound, and present the data accordingly.

Quantitative Biological Activity Data

The biological activities of this compound and associated plant extracts have been quantified using various in vitro assays. The following tables summarize the key findings, including IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and MIC (minimum inhibitory concentration) values.

Table 1: Anti-inflammatory and Antioxidant Activities

| Biological Activity | Assay | Test Substance | IC50/EC50 Value | Reference(s) |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Sida rhombifolia n-hexane extract | 52.16 µg/mL | [2] |

| Protein Denaturation Inhibition | Sida rhombifolia n-hexane extract | 146.03 µg/mL | [2] | |

| Antioxidant | DPPH Radical Scavenging | Sida rhombifolia ethyl acetate extract | 380.5 µg/mL (EC50) | [2] |

| DPPH Radical Scavenging | Sida rhombifolia volatile organic compounds | 5.48 ± 0.024 mg/mL | [3][4] | |

| ABTS Radical Scavenging | Sida rhombifolia volatile organic compounds | 1.47 ± 0.012 mg/mL | [3][4] | |

| ABTS Radical Scavenging | Sida rhombifolia methanol extract | 50 µg/mL | [5] |

Table 2: Anticancer (Cytotoxic) Activity

| Cell Line | Cancer Type | Test Substance | IC50 Value | Reference(s) |

| HepG2 | Liver Cancer | Sida rhombifolia ethyl acetate extract | 364.3 µg/mL | [6] |

| Sida rhombifolia methanol extract | 720.2 µg/mL | [6] | ||

| Sida rhombifolia n-hexane extract | 560.4 µg/mL | [6] | ||

| SNU-1 | Stomach Cancer | Sida rhombifolia n-hexane extract | 68.52% inhibition at 100 µg/mL | [2] |

| MCF-7 | Breast Cancer | Not specified | Not available | |

| HeLa | Cervical Cancer | Not specified | Not available |

Table 3: Antimicrobial Activity

| Microorganism | Assay | Test Substance | MIC Value | Reference(s) |

| Staphylococcus aureus | Broth Microdilution | Not specified | Not available | |

| Escherichia coli | Broth Microdilution | Not specified | Not available |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and incubate for 24 hours.[7]

-

Pre-treat the cells with various concentrations of this compound or the test extract for 2 hours.

-

Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for a further 24 hours.[7]

-

Collect the cell supernatant and measure the nitrite concentration, a stable product of NO, using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control. The IC50 value is determined from the dose-response curve.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Assay Procedure:

-

Prepare a series of dilutions of this compound or the test extract in methanol.

-

Add a fixed volume of the DPPH solution to each dilution.[5]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[5]

-

Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of radical scavenging activity. The IC50 or EC50 value is determined from the dose-response curve.

-

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Culture the desired cancer cell lines (e.g., HepG2, SNU-1) in appropriate media and conditions.

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or the test extract for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

-

Antimicrobial Activity: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

-

Microorganism Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Assay Procedure:

-

Prepare a two-fold serial dilution of this compound or the test extract in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the test substance that visibly inhibits the growth of the microorganism.

-

Signaling Pathways and Experimental Workflows

This compound's biological activities are often attributed to its modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for screening biological activity.

References

- 1. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cibtech.org [cibtech.org]

- 6. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Whitepaper on the Alkaloid Constituents of Sida rhombifolia

PREFACE: Initial investigations into the phytochemical profile of Sida rhombifolia for the presence of a compound denoted as "Rhombifoline" have yielded no substantive evidence of its existence within this plant species. Extensive database searches and a review of the available scientific literature did not identify any studies reporting the isolation or characterization of a compound named this compound from Sida rhombifolia. It is noteworthy that a quinolizidine alkaloid named this compound has been isolated from Anagyris foetida L., a plant from a different family (Fabaceae)[1]. Therefore, this technical guide will pivot to an in-depth exploration of the well-documented alkaloid constituents that are present in Sida rhombifolia, for which there is a significant body of scientific evidence.

This whitepaper will serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the verified alkaloid compounds isolated from Sida rhombifolia. It will cover their extraction, isolation, and quantification, as well as their known biological activities and associated signaling pathways. All quantitative data are presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Introduction to Sida rhombifolia

Sida rhombifolia, commonly known as arrowleaf sida, is a perennial shrub belonging to the Malvaceae family.[2] It is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine systems, including Ayurveda.[2][3] Traditional applications include the treatment of a wide range of ailments such as rheumatism, diarrhea, headaches, and swelling.[2] The medicinal properties of Sida rhombifolia are attributed to its rich and diverse phytochemical composition, which includes alkaloids, flavonoids, saponins, and phenolic compounds.[4][5] Among these, the alkaloid constituents have garnered significant scientific interest due to their potential pharmacological activities.

Alkaloid Profile of Sida rhombifolia

Contrary to the initial query, the prominent alkaloids identified in Sida rhombifolia are not "this compound". Instead, phytochemical investigations have consistently isolated and characterized a range of other alkaloids, primarily belonging to the quinazoline and indoquinoline classes.[2][6][7][8]

Table 1: Major Alkaloids Identified in Sida rhombifolia

| Alkaloid | Chemical Class | Plant Part(s) | Reference(s) |

| Cryptolepine | Indoquinoline | Aerial parts, Roots | [6][7][8] |

| Quindoline | Indoquinoline | Aerial parts | [6][7][8] |

| 11-Methoxyquindoline | Indoquinoline | Aerial parts | [6][7][8] |

| Quindolinone | Indoquinoline | Aerial parts | [6][7][8] |

| Vasicine | Quinazoline | Whole plant | [3] |

| Pseudoephedrine | Phenethylamine | Roots | [3] |

| Beta-phenethylamine | Phenethylamine | Whole plant | [2][3] |

| Choline | Quaternary ammonium salt | Whole plant | [3] |

| Betaine | Quaternary ammonium salt | Whole plant | [2] |

| Hipaphorine | Indole alkaloid | Roots | [3] |

Extraction and Isolation of Alkaloids from Sida rhombifolia

The extraction and isolation of alkaloids from Sida rhombifolia typically involve a multi-step process that begins with the collection and preparation of the plant material, followed by solvent extraction and chromatographic separation.

General Experimental Protocol for Alkaloid Extraction

A common method for the extraction of alkaloids from the aerial parts of Sida rhombifolia is as follows:

-

Plant Material Collection and Preparation: The aerial parts of Sida rhombifolia are collected and authenticated. The plant material is then dried in a shaded area and pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material (e.g., 5.5 kg) is macerated with 95% ethanol (e.g., 10 L) at room temperature for an extended period (e.g., 72 hours).[6] This process is often repeated to ensure exhaustive extraction.

-

Concentration: The ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude ethanol extract.[6]

-

Acid-Base Extraction for Alkaloid Enrichment:

-

The crude ethanol extract is dissolved in an acidic solution (e.g., 5% HCl) and filtered.

-

The acidic solution is then washed with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds.

-

The aqueous acidic layer is then basified with a base (e.g., NH4OH) to a high pH (e.g., pH 9-10).

-

The basified solution is then extracted with an organic solvent (e.g., chloroform or dichloromethane) to partition the alkaloids into the organic phase.

-

The organic phase is then washed, dried, and evaporated to yield a total alkaloid fraction.

-

Chromatographic Isolation of Individual Alkaloids

The enriched alkaloid fraction is subjected to various chromatographic techniques to isolate individual compounds.

-

Column Chromatography: The total alkaloid extract is typically subjected to column chromatography over silica gel or alumina.[9] Elution is carried out with a gradient of solvents of increasing polarity, for instance, a mixture of n-hexane, ethyl acetate, and methanol.

-

Preparative Thin-Layer Chromatography (TLC): Fractions obtained from column chromatography can be further purified using preparative TLC to yield pure alkaloids.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is also a powerful tool for the final purification of isolated alkaloids.

Workflow for Alkaloid Isolation

Biological Activities and Signaling Pathways

The alkaloids isolated from Sida rhombifolia have been reported to exhibit a range of biological activities. While specific signaling pathways for every compound from this plant are not fully elucidated, related studies on these classes of alkaloids provide valuable insights.

Vasorelaxant Activity of Indoquinoline Alkaloids

Cryptolepine and quindolinone, isolated from Sida rhombifolia, have demonstrated vasorelaxant properties.[6][7] This activity is believed to be mediated through the endothelium-dependent nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Anti-inflammatory and Neuroprotective Potential

While not directly studied for the alkaloids from Sida rhombifolia, related compounds like rhynchophylline have been shown to attenuate pro-inflammatory responses by down-regulating the MAPK/NF-κB signaling pathways.[10] Given the traditional use of Sida rhombifolia for inflammatory conditions, it is plausible that its alkaloids may exert similar effects.

Quantitative Analysis

The quantitative determination of alkaloids in Sida rhombifolia is crucial for standardization and quality control.

Table 2: Quantitative Data on Alkaloid Content in Sida rhombifolia

| Plant Part | Total Alkaloid Content | Method of Quantification | Reference |

| Root | 0.1% | Gravimetric | [3] |

| Leaves (Ethanolic Extract) | Flavonoid: 16.85% | Spectrophotometric | [11] |

| Leaves (Hexane Extract) | Flavonoid: 2.57% | Spectrophotometric | [11] |

Note: The flavonoid content is included as an example of quantitative analysis performed on the plant, as specific quantitative data for individual alkaloids is sparse in the reviewed literature.

Conclusion

Sida rhombifolia is a valuable medicinal plant with a rich profile of bioactive alkaloids, particularly of the indoquinoline and quinazoline types. While the initially queried "this compound" is not a constituent of this plant, the confirmed alkaloids such as cryptolepine and quindoline exhibit promising pharmacological activities, including vasorelaxant effects. This technical guide provides a foundational understanding of the extraction, isolation, and potential therapeutic applications of the alkaloids from Sida rhombifolia, paving the way for further research and development in phytopharmaceuticals. Future studies should focus on the detailed elucidation of the signaling pathways of these compounds and the development of validated quantitative analytical methods for individual alkaloids.

References

- 1. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloid constituents of Sida acuta, S. humilis, S. rhombifolia and S. spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sida rhombifolia - Wikipedia [en.wikipedia.org]

- 4. widisety.com [widisety.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. bepls.com [bepls.com]

- 10. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectral Data of Rhombifoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data of rhombifoline, a quinolizidine alkaloid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines typical experimental protocols for their acquisition, and visualizes the analytical workflows.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily accomplished through the application of modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectral Data

The ¹H and ¹³C NMR spectral data provide detailed information about the carbon-hydrogen framework of the this compound molecule. The definitive assignments have been reported in the literature, notably in the work by Al-Azizi et al. (1994), which for the first time detailed the ¹³C NMR spectrum of this alkaloid.[1]

Table 1: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in search results. Please refer to the primary literature for specific values. |

Table 2: ¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in search results. Please refer to the primary literature for specific values. |

Note: The specific chemical shift values and coupling constants are pending access to the full text of the primary literature. The data presented here is a template for the expected information.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its molecular formula and structure.

Table 3: Mass Spectrometry Data of this compound

| Ion/Fragment | m/z | Relative Intensity (%) |

| [M]⁺ | Data unavailable in search results. | |

| Fragment 1 | Data unavailable in search results. | |

| Fragment 2 | Data unavailable in search results. | |

| Fragment 3 | Data unavailable in search results. |

Note: The specific m/z values and their relative intensities are pending access to the full text of the primary literature. The data presented here is a template for the expected information.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon the use of appropriate experimental methodologies. The following sections detail generalized protocols for the NMR and MS analysis of alkaloids like this compound.

NMR Spectroscopy

Sample Preparation:

-

A pure sample of this compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ 0.00 ppm).

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer operating at frequencies of 400 MHz or higher for ¹H.

-

Standard pulse sequences are used for acquiring 1D spectra (¹H, ¹³C, DEPT).

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous signal assignments.

-

Data is processed using specialized NMR software, involving Fourier transformation, phase correction, baseline correction, and integration.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of the purified this compound sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.

Instrumentation and Data Acquisition:

-

Mass spectra are acquired on a mass spectrometer, which can be a variety of types including Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers.

-

Electron Ionization (EI) is a common ionization technique for generating fragment ions and obtaining a characteristic fragmentation pattern.

-

Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight with minimal fragmentation.

-

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecular ion and its fragments.

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for the spectral analysis of natural products like this compound.

Caption: Experimental workflow for NMR analysis of this compound.

References

Preliminary Insights into the Mechanism of Action of Rhombifoline and Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhombifoline is a quinolizidine alkaloid that has been isolated from various plant species, including Sida rhombifolia. While direct, in-depth studies on the specific mechanism of action of this compound are currently limited, preliminary research on the plant from which it is derived and on structurally similar alkaloids provides valuable insights into its potential pharmacological activities. This technical guide aims to synthesize the available preliminary data, focusing on the broader context of Sida rhombifolia extracts and related alkaloids to postulate potential mechanisms of action for this compound. This document will serve as a resource for researchers and professionals in drug development by presenting the current landscape of research, including quantitative data, experimental methodologies, and visual representations of implicated signaling pathways.

Pharmacological Activities of Sida rhombifolia Extracts

Sida rhombifolia Linn., a perennial shrub, has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, fever, and kidney disorders.[1] Scientific investigations into the plant's extracts have revealed a range of pharmacological activities, which are likely attributable to its diverse phytochemical composition, including alkaloids, flavonoids, saponins, and phenolics.[2]

Reported activities of Sida rhombifolia extracts include:

-

Anti-inflammatory and Analgesic Activity : The plant is traditionally used to treat inflammatory conditions.[1][3]

-

Antioxidant Activity : Methanolic extracts of the plant have demonstrated free radical scavenging capabilities.[1]

-

Hepatoprotective Effects : Studies have indicated a protective effect on the liver.[2]

-

Antimicrobial and Antifungal Properties : Extracts have shown activity against various bacteria and fungi.[1][3]

-

Antidiabetic Potential : Traditional use in managing diabetes is supported by some scientific evidence.[2][3]

-

Cytotoxic and Antiproliferative Effects : Certain compounds within the plant have been shown to have activity against cancer cell lines.[2]

-

Vasorelaxant Activity : Alkaloids isolated from the plant have demonstrated effects on blood vessel relaxation.

Mechanism of Action of Related Alkaloids

Given the limited direct research on this compound, examining the mechanisms of other alkaloids isolated from Sida rhombifolia and structurally similar compounds can provide clues to its potential actions.

1. Vasorelaxant Effects of Quindolinone and Cryptolepine Salt

Phytochemical studies on the aerial parts of Sida rhombifolia have led to the isolation of several alkaloids, including quindolinone and a cryptolepine salt. These two compounds have been investigated for their vasorelaxant properties in rodent mesenteric arteries. The experiments were conducted on arteries with and without functional endothelium to elucidate the role of the endothelium in their mechanism of action.[4]

2. Anti-inflammatory Mechanism of Rhynchophylline

Rhynchophylline, a tetracyclic oxindole alkaloid structurally similar to compounds found in the same family as some this compound-containing plants, has been studied for its anti-inflammatory effects. Research on lipopolysaccharide (LPS)-stimulated primary microglia has shown that rhynchophylline can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[5]

The proposed mechanism for this anti-inflammatory action involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] Rhynchophylline was found to inhibit the phosphorylation and subsequent degradation of IκBα, a key inhibitor of NF-κB.[5] Furthermore, it suppressed the phosphorylation of MAPKs.[5] This suggests a potential therapeutic role for such alkaloids in neurodegenerative diseases where neuroinflammation is a key component.[5]

Quantitative Data

The available quantitative data from preliminary studies is summarized below. It is important to note that this data pertains to extracts of Sida rhombifolia or other alkaloids found within the plant, not specifically to this compound.

| Compound/Extract | Assay | Target/Cell Line | Result | Reference |

| Quindolinone | Vasorelaxation | Rodent Mesenteric Arteries | Emax and pD2 values determined | [4] |

| Cryptolepine Salt | Vasorelaxation | Rodent Mesenteric Arteries | Emax and pD2 values determined | [4] |

| Rhynchophylline | NO Production | LPS-stimulated Microglia | Concentration-dependent reduction | [5] |

| Rhynchophylline | PGE2 Production | LPS-stimulated Microglia | Concentration-dependent reduction | [5] |

| Rhynchophylline | TNF-α Production | LPS-stimulated Microglia | Concentration-dependent reduction | [5] |

| Rhynchophylline | IL-1β Production | LPS-stimulated Microglia | Concentration-dependent reduction | [5] |

| Rhynchophylline | iNOS mRNA Expression | LPS-stimulated Microglia | Concentration-dependent depression | [5] |

| Rhynchophylline | COX-2 mRNA Expression | LPS-stimulated Microglia | Concentration-dependent depression | [5] |

Experimental Protocols

1. Vasorelaxant Activity Assay

-

Tissue Preparation : Mesenteric arteries are isolated from rodents and mounted in an organ bath.[4]

-

Pre-contraction : The arteries are pre-contracted with phenylephrine (PHE) at a concentration of 1 µM.[4]

-

Compound Administration : Cumulative doses of the test compounds (e.g., quindolinone, cryptolepine salt) are added to the organ bath, typically ranging from 10⁻¹² to 10⁻³ M.[4]

-

Data Analysis : The relaxation response is measured and expressed as the maximum effect (Emax) and the potency (pD2), which is the negative logarithm of the EC50 value.[4]

-

Endothelium-dependency : The experiment is repeated in arteries where the endothelium has been mechanically removed to determine if the vasorelaxant effect is endothelium-dependent.[4]

2. Anti-inflammatory Activity Assay in Microglia

-

Cell Culture : Primary microglia are cultured in appropriate media.[5]

-

Stimulation : Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5]

-

Treatment : The cells are treated with varying concentrations of the test compound (e.g., rhynchophylline) prior to or concurrently with LPS stimulation.[5]

-

Measurement of Inflammatory Mediators :

-

Gene Expression Analysis :

-

Western Blot Analysis :

-

Protein Extraction : Whole-cell lysates are prepared.[5]

-

Electrophoresis and Blotting : Proteins are separated by SDS-PAGE and transferred to a membrane.[5]

-

Immunodetection : The membranes are probed with specific antibodies against phosphorylated and total forms of IκBα and MAPKs to assess their activation status.[5]

-

Signaling Pathways and Experimental Workflows

Below are diagrams representing the potential signaling pathway involved in the anti-inflammatory effects of related alkaloids and a typical experimental workflow for assessing vasorelaxant activity.

Caption: Proposed inhibitory mechanism of Rhynchophylline on the MAPK and NF-κB signaling pathways.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. widisety.com [widisety.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid Profile of Anagyrus foetida, Including Rhombifoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the alkaloid composition of Anagyrus foetida, with a specific focus on rhombifoline and other significant quinolizidine alkaloids. The document details the quantitative distribution of these compounds within the plant, comprehensive experimental protocols for their extraction and isolation, and an exploration of their known biological activities and mechanisms of action.

Alkaloid Profile of Anagyrus foetida

Anagyrus foetida is a rich source of quinolizidine alkaloids, a class of bicyclic and tricyclic compounds known for their diverse pharmacological activities. To date, numerous alkaloids have been identified in various parts of the plant, including the leaves, stems, and seeds. The major alkaloids identified are this compound, 5,6-dehydrolupanine, anagyrine, cytisine, N-methylcytisine, sparteine, lupanine, baptifoline, and aporphine alkaloids.

Quantitative Data Summary

The following table summarizes the quantitative data available for the key alkaloids found in Anagyrus foetida. It is important to note that the reported values vary across different studies due to variations in plant origin, developmental stage, and the analytical methods employed.

| Alkaloid | Plant Part | Concentration/Yield | Method of Analysis | Reference |

| This compound | Leaves and Stems | 0.0091% (yield from dried material) | Column Chromatography | [1] |

| Anagyrine | Leaves (untreated control) | 16.10 mg/ml | HPLC | [2] |

| Seeds (untreated control) | 8.70 mg/ml | HPLC | [2] | |

| Leaves and Stems | Major compound (percentage not specified) | GC-MS | [3] | |

| Cytisine | Leaves (untreated control) | 29.25 mg/ml | HPLC | [2] |

| Seeds (untreated control) | 11.14 mg/ml | HPLC | [2] | |

| Leaves and Stems | 21% | GC-MS | [3] | |

| Seeds | 29.7% | GC-MS | [3] | |

| Aporphine | Leaves (untreated control) | Not specified in mg/ml, but present | HPLC | [2] |

| Seeds (untreated control) | 3.34 mg/ml | HPLC | [2] | |

| Sparteine | Leaves and Stems | Present (percentage varies with extraction) | GC-MS | [3] |

| N-Methylcytisine | Leaves and Stems | Present (percentage varies with extraction) | GC-MS | [3] |

| 5,6-Dehydrolupanine | Leaves and Stems | Present (percentage varies with extraction) | GC-MS | [3] |

| Lupanine | Leaves and Stems | Present (percentage varies with extraction) | GC-MS | [3] |

| Baptifoline | Leaves | Present (qualitative) | Chromatographic separations | [4] |

Experimental Protocols

This section provides a detailed methodology for the extraction and isolation of alkaloids from Anagyrus foetida, based on the protocol described by Al-Azizi et al. (1994).

Plant Material and Extraction

-

Plant Material Collection and Preparation : Leaves and stems of Anagyrus foetida are collected and dried in the shade. The dried plant material is then powdered.

-

Defatting : 3 kg of the powdered plant material is defatted with petroleum ether (60-80°C).

-

Extraction : The defatted powder is then exhaustively extracted with methanol in a Soxhlet apparatus.

-

Concentration : The methanolic extract is evaporated under reduced pressure at 40°C to a semisolid residue.

-

Acid-Base Extraction : The residue is dissolved in chloroform and extracted exhaustively with a 2% citric acid solution. The combined citric acid extract is then made alkaline (pH 8-9) with ammonium hydroxide and extracted three times with chloroform.

-

Crude Alkaloid Fraction : The combined chloroform extract is evaporated under reduced pressure to yield the crude total alkaloids.

Isolation of Individual Alkaloids

The crude alkaloid mixture is fractionated using column chromatography.

-

Column Preparation : A silica gel column (600 g) is prepared.

-

Elution : The crude alkaloids (25 g) are loaded onto the column and eluted with a gradient of methanol in dichloromethane, followed by pure methanol. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Isolation of this compound : A specific fraction (0.37 g, eluted with 2% MeOH/CH2Cl2) is further purified by flash chromatography on a silica gel column, eluting with a gradient of methanol (0-5%) in dichloromethane. This compound (43 mg) is obtained from the combined fractions.

-

Isolation of Other Alkaloids : Other fractions are similarly subjected to further chromatographic separations to isolate 5,6-dehydrolupanine, lupanine, N-methylcytisine, cytisine, anagyrine, and sparteine.

Figure 1: Experimental workflow for the extraction and isolation of alkaloids from Anagyrus foetida.

Biological Activities and Signaling Pathways

The alkaloids isolated from Anagyrus foetida exhibit a range of biological activities, primarily interacting with the nervous and endocrine systems. The following sections detail the known mechanisms of action for several of these compounds.

Nicotinic Acetylcholine Receptor (nAChR) Modulators: Cytisine, N-Methylcytisine, and Anagyrine

Cytisine and its N-methylated derivative, N-methylcytisine, act as partial agonists at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[4][5][6][7][8][9][10][11] This mechanism is central to their potential application in smoking cessation, as they can reduce nicotine withdrawal symptoms by providing a lower level of receptor stimulation than nicotine itself.

In contrast, anagyrine is a potent desensitizer of nAChRs.[12][13][14][15] This means that it binds to the receptor and reduces its response to subsequent agonist binding. This activity is thought to be responsible for its teratogenic effects, as it can lead to reduced fetal movement.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Sparteine sulfate used for? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. droracle.ai [droracle.ai]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Varenicline and Cytisine Diminish the Dysphoric-Like State Associated with Spontaneous Nicotine Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bioaustralis.com [bioaustralis.com]

- 15. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle. | Sigma-Aldrich [sigmaaldrich.com]

Rhombifoline: A Technical Whitepaper on its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhombifoline is a quinolizidine alkaloid that has been identified in various plant species, notably within the Sida genus, including Sida rhombifolia. While research directly investigating the therapeutic properties of isolated this compound is limited, the extracts of plants containing this alkaloid, particularly Sida rhombifolia, have demonstrated a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic uses of this compound, primarily inferred from the biological activities of these extracts. The documented anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties are summarized, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways. This paper aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the therapeutic promise of this compound-containing botanicals and underscoring the necessity for further investigation into the purified compound.

Introduction

This compound is a naturally occurring alkaloid that has been isolated from various plant sources.[1] Belonging to the quinolizidine class of alkaloids, its chemical structure forms the basis for potential biological activities. The primary source of information regarding the therapeutic potential of this compound comes from studies on the extracts of Sida rhombifolia Linn., a perennial shrub used in traditional medicine across tropical and subtropical regions.[2][3] These extracts contain a complex mixture of phytochemicals, including alkaloids, flavonoids, phenolics, and saponins, which collectively contribute to their observed pharmacological effects.[3] This guide will synthesize the available scientific evidence to explore the potential therapeutic applications of this compound, with the understanding that much of the current data is derived from the study of this compound-containing plant extracts.

Potential Therapeutic Uses

The therapeutic potential of this compound, as suggested by studies on Sida rhombifolia extracts, spans several key areas of pharmacology.

Anti-inflammatory Activity

Extracts of Sida rhombifolia have demonstrated significant anti-inflammatory effects. This activity is attributed to the inhibition of inflammatory mediators.[4] For instance, the n-hexane extract of the whole plant showed potent inhibition of nitric oxide (NO) production and protein denaturation, both of which are implicated in inflammatory processes.[5] While the direct effect of isolated this compound on inflammation has not been extensively studied, the presence of alkaloids in these active extracts suggests a potential role.

Antioxidant Activity

The antioxidant properties of Sida rhombifolia extracts have been well-documented through various in vitro assays.[6][7][8] These extracts have shown the ability to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases. The antioxidant capacity is often attributed to the phenolic and flavonoid content of the extracts.[8]

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal properties of Sida rhombifolia extracts and isolated compounds.[5][9][10][11][12] The antimicrobial activity is linked to the presence of various phytochemicals, including alkaloids.[9][11]

Cytotoxic and Anticancer Activity

Extracts from Sida rhombifolia have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a source for anticancer compounds.[2][13][14][15][16] The ethyl acetate extract, in particular, has been shown to induce apoptosis in human liver cancer (HepG2) cells through the modulation of the mitochondrial pathway.[13][14]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Sida rhombifolia extracts, providing insights into their therapeutic potential.

Table 1: Anti-inflammatory Activity of Sida rhombifolia Extracts

| Extract Type | Assay | Target | IC50 / Inhibition | Reference |

| n-Hexane | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 52.16 µg/mL | [2] |

| n-Hexane | Protein Denaturation Inhibition | - | 146.03 µg/mL | [2] |

| Ethanolic | Carrageenan-induced paw edema | Rat model | 51.42% inhibition (200 mg/kg) | [17] |

Table 2: Antioxidant Activity of Sida rhombifolia Extracts

| Extract Type | Assay | IC50 / EC50 / Value | Reference |

| Volatile Organic Compounds | DPPH Radical Scavenging | 5.48 ± 0.024 mg/mL | [6][7] |

| Volatile Organic Compounds | ABTS Radical Scavenging | 1.47 ± 0.012 mg/mL | [6][7] |

| Volatile Organic Compounds | Ferric Reducing Antioxidant Power (FRAP) | 83.10 ± 1.66 mM/g | [6][7] |

| Ethanolic (Root) | DPPH Radical Scavenging | 546.1 µg/mL | [8] |

| Ethanolic (Leaves) | DPPH Radical Scavenging | 852.8 µg/mL | [8] |

| Ethanolic (Whole Plant) | DPPH Radical Scavenging | 983.8 µg/mL | [8] |

| Ethyl Acetate | DPPH Radical Scavenging | 380.5 µg/mL | [2] |

| Ethyl Acetate | Ferrous Ion Chelating (FIC) | 263.4 µg/mL | [2] |

Table 3: Antimicrobial Activity of Sida rhombifolia Extracts

| Extract Type | Organism | MIC / Zone of Inhibition | Reference |

| Aqueous-Methanol | Staphylococcus aureus | MIC: 97.22 mg/mL | [17] |

| Aqueous-Methanol | Escherichia coli | MIC: 4.62 mg/mL | [17] |

| Aqueous-Methanol | Salmonella typhi | MIC: 9.37 mg/mL | [17] |

| Aqueous-Methanol | Klebsiella pneumoniae | MIC: 4.62 mg/mL | [17] |

| Chloroform | Staphylococcus aureus | Zone of Inhibition: 10 mm (25 µ g/disc ) | [10] |

| Chloroform | Escherichia coli | Zone of Inhibition: 11 mm (25 µ g/disc ) | [10] |

Table 4: Cytotoxic Activity of Sida rhombifolia Extracts

| Extract Type | Cell Line | IC50 / Inhibition | Reference |

| Ethyl Acetate | HepG2 (Liver Cancer) | 364.3 µg/mL | [13][14] |

| Methanol | HepG2 (Liver Cancer) | 720.2 µg/mL | [13][14] |

| n-Hexane | HepG2 (Liver Cancer) | 560.4 µg/mL | [13][14] |

| n-Hexane | SNU-1 (Gastric Cancer) | 68.52% inhibition (100 µg/mL) | [2] |

| n-Hexane | HepG2 (Liver Cancer) | 47.82% inhibition (100 µg/mL) | [2] |

| Ethanolic | MCA-B1 (Fibrosarcoma) | 202.556 ppm | [15][16] |

| Ethanolic | A549 (Lung Cancer) | 276.836 ppm | [15][16] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[9]

-

Protocol Outline:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of the test sample (e.g., this compound or plant extract).

-

Mix the sample solution with the DPPH solution.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.[9]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[18][19][20]

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[18][19][20]

-

Implicated Signaling Pathways

While direct evidence for this compound's modulation of specific signaling pathways is scarce, the bioactivities of the plant extracts from which it is derived suggest the involvement of key cellular signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[21] Its inhibition is a key mechanism for many anti-inflammatory compounds. The reported anti-inflammatory effects of Sida rhombifolia extracts suggest a potential interaction with this pathway.

Mitochondrial Apoptosis Pathway

The cytotoxic effects of Sida rhombifolia extracts on cancer cells have been linked to the induction of apoptosis via the mitochondrial (intrinsic) pathway.[13][14] This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to caspase activation and programmed cell death.

Conclusion and Future Directions

The available scientific literature strongly suggests that this compound-containing plants, particularly Sida rhombifolia, are a promising source of bioactive compounds with potential therapeutic applications in inflammatory diseases, oxidative stress-related conditions, infectious diseases, and cancer. The quantitative data from various in vitro and in vivo studies on the extracts of Sida rhombifolia provide a solid foundation for further research.

However, a significant knowledge gap exists regarding the specific pharmacological activities of isolated this compound. To advance the therapeutic potential of this alkaloid, future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In Vitro and In Vivo Studies: Systematic evaluation of purified this compound for its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities to determine its specific contribution to the effects observed with crude extracts.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways directly modulated by this compound to understand its mechanism of action.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity of this compound to evaluate its drug-like properties and safety profile.

A dedicated research focus on this compound is essential to unlock its full therapeutic potential and to validate its role in the ethnopharmacological uses of the plants in which it is found. Such studies will be instrumental in guiding the development of new therapeutic agents for a range of human diseases.

References

- 1. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of in vitro antioxidant activity of Sida rhombifolia (L.) ssp. retusa (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. bepls.com [bepls.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jabonline.in [jabonline.in]

- 16. jabonline.in [jabonline.in]

- 17. impactfactor.org [impactfactor.org]

- 18. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. globalsciencebooks.info [globalsciencebooks.info]

In Silico Prediction of Rhombifoline Targets: A Technical Guide for Drug Discovery Professionals

Abstract

Rhombifoline, a quinolizidine alkaloid of plant origin, has been associated with a range of biological activities, including anti-inflammatory, antimicrobial, and vasorelaxant effects. However, its precise molecular targets remain largely uncharacterized. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of this compound's protein targets. This document is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery. It outlines a systematic workflow integrating reverse docking, pharmacophore modeling, and network pharmacology to identify and prioritize potential targets. Furthermore, it provides detailed experimental protocols for the validation of these computational predictions, bridging the gap between computational hypothesis and experimental verification.

Introduction to this compound

This compound is a naturally occurring quinolizidine alkaloid found in various plant species. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class of compounds has contributed significantly to the development of new drugs.

Table 1: Chemical and Structural Information for this compound

| Property | Value |

| IUPAC Name | (1R,9S)-11-(but-3-en-1-yl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one |

| CAS Number | 529-78-2 |

| Molecular Formula | C₁₅H₂₀N₂O |

| Molecular Weight | 244.33 g/mol |

| SMILES | C=CCCn1cc2c3c(c(C)c(c1)C(=O)N3)[C@H]1CCCC[C@H]21 |

Based on the reported bioactivities of plant extracts containing this compound, its therapeutic potential is likely linked to its interaction with key proteins in various signaling pathways. The known biological activities associated with this compound-containing plants are summarized below.

Table 2: Reported Biological Activities of this compound-Containing Plant Extracts

| Biological Activity | Description | Potential Therapeutic Area |

| Anti-inflammatory | Reduction of inflammation markers. | Inflammatory diseases, autoimmune disorders |

| Antimicrobial | Inhibition of bacterial or fungal growth. | Infectious diseases |

| Vasorelaxant | Relaxation of blood vessels. | Hypertension, cardiovascular diseases |

| Cytotoxic | Toxicity to cancer cells. | Oncology |

This guide will focus on a systematic in silico approach to deorphanize this compound and identify its molecular targets, thereby elucidating its mechanism of action and paving the way for its potential development as a therapeutic agent.

In Silico Target Prediction Methodologies

A multi-faceted in silico approach is recommended to increase the confidence in predicted targets. This involves a combination of ligand-based and structure-based methods.

Overall Workflow

The proposed workflow for in silico target prediction of this compound is depicted below.

Rhombifoline: A Comprehensive Technical Guide on Physicochemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhombifoline is a quinolizidine alkaloid found in various plant species, including those of the Fabaceae family. As a natural product, it holds potential for further investigation in drug discovery and development. A thorough understanding of its physicochemical properties is fundamental for any research involving this compound, from isolation and characterization to formulation and pharmacological studies. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, methodologies for their determination, and insights into its potential biological interactions.

Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that while some properties have been computationally predicted or are based on general knowledge of related alkaloids, specific experimental data for certain parameters remain limited in publicly accessible literature.

| Identifier | Value |

| IUPAC Name | (1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one |

| CAS Number | 529-78-2 |

| Molecular Formula | C₁₅H₂₀N₂O |

| Molecular Weight | 244.33 g/mol |

| Canonical SMILES | C=CCCN1C[C@@H]2C--INVALID-LINK--C3=CC=CC(=O)N3C2 |

| InChI Key | ZVTFRRVBMAUIQW-QWHCGFSZSA-N |

| Property | Value/Information | Source/Method |

| Appearance | Light yellow to light brown solid | MedchemExpress |

| Melting Point | Data not available in searched literature | - |

| Boiling Point | Data not available in searched literature | - |

| pKa | Data not available in searched literature | - |

| LogP (XlogP3-AA) | 1.8 | PubChem (Computed) |

| Topological Polar Surface Area (TPSA) | 23.6 Ų | PubChem (Computed) |

| Solubility | DMSO: 100 mg/mL (409.28 mM)[1] | MedchemExpress |

| Soluble in acidic aqueous solutions and organic solvents like chloroform and dichloromethane. | Inferred from acid-base extraction protocols. | |

| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | MedchemExpress |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound's identity.

| Technique | Description |

| UV-Vis Spectroscopy | The isolated alkaloid has been characterized by UV spectroscopy, though specific absorption maxima (λmax) are not detailed in the available literature.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR and ¹³C-NMR have been used to characterize this compound.[2] The ¹³C-NMR data for this compound was reported for the first time in a 1994 study.[2] |

| Mass Spectrometry (MS) | Mass spectral data has been used for the characterization of this compound.[2] The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (244.33). |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of alkaloids like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

-

Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the basic nitrogen atoms in the this compound molecule.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-ethanol mixture) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Result Expression: The solubility is typically expressed in units of mg/mL or g/L.